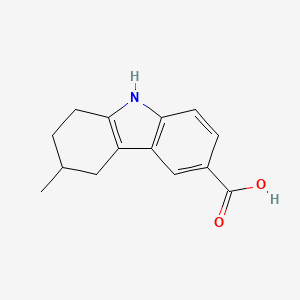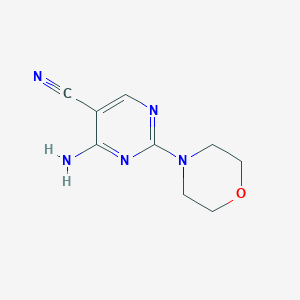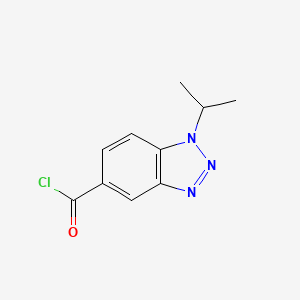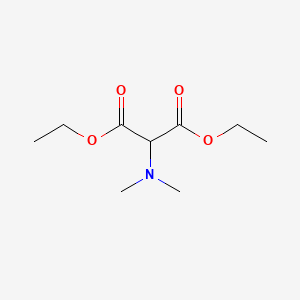
Diethyl 2-(dimethylamino)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(dimethylamino)malonate is a chemical compound with the molecular formula C9H17NO4. It is used primarily for research and development purposes in various scientific fields. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.
Mécanisme D'action
Target of Action
Diethyl 2-(dimethylamino)malonate, a derivative of diethyl malonate, primarily targets the α-carbon in the malonic part of the molecule, which is adjacent to two carbonyl groups . This α-carbon is significantly more acidic than those adjacent to alkyl groups .
Mode of Action
The compound undergoes a process known as the malonic ester synthesis . The α-carbon can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, leading to the formation of an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .
Result of Action
The result of the action of this compound is the production of substituted acetic acids . These can serve as intermediates in the synthesis of a variety of other compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotonation step in the malonic ester synthesis . Additionally, the temperature can influence the rate of the reaction and the thermal decarboxylation step .
Analyse Biochimique
Biochemical Properties
Diethyl 2-(dimethylamino)malonate plays a role in biochemical reactions, although specific enzymes, proteins, and biomolecules it interacts with are not well-documented in the literature. As a derivative of diethyl malonate, it may share some biochemical properties with its parent compound. Diethyl malonate is known to be involved in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Cellular Effects
Derivatives of diethyl malonate have been used in the synthesis of compounds that can influence cell function .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. As a derivative of diethyl malonate, it may share some mechanisms with its parent compound. Diethyl malonate can form a resonance-stabilized enolate, which can undergo an SN2 reaction to form a monoalkylmalonic ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(dimethylamino)malonate can be synthesized through the alkylation of diethyl malonate with dimethylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with dimethylamine to produce this compound .
Industrial Production Methods
Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol in the presence of an acid catalyst . This method is efficient and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(dimethylamino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Alkylation Reactions: The enolate form of this compound can react with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used to generate the enolate ion from diethyl malonate.
Alkyl Halides: These are used in alkylation reactions to introduce new alkyl groups into the molecule.
Major Products
The major products formed from these reactions include various substituted malonates, which can be further transformed into other valuable compounds through additional chemical reactions .
Applications De Recherche Scientifique
Diethyl 2-(dimethylamino)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is used in the manufacture of coatings, adhesives, and other industrial products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor to diethyl 2-(dimethylamino)malonate, used in similar synthetic applications.
Dimethyl malonate: Another malonate ester with similar reactivity but different physical properties.
Diethyl ethylmalonate: A related compound with an additional ethyl group, used in similar synthetic processes.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which enhances its reactivity in nucleophilic substitution and alkylation reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
diethyl 2-(dimethylamino)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIKMBIQCYBKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384317 |
Source


|
| Record name | Diethyl (dimethylamino)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89222-12-8 |
Source


|
| Record name | Diethyl (dimethylamino)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
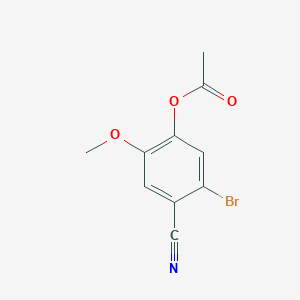



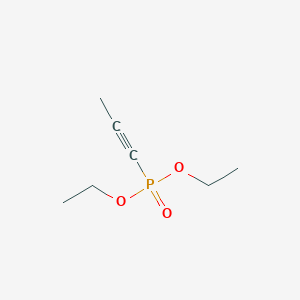

![2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B1334596.png)

